2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
Overview
Description
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine is an organic compound with the molecular formula C8H4BrF6NO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted with a bromine atom and a 1,1,1,3,3,3-hexafluoropropan-2-yloxy group, respectively
Preparation Methods
The synthesis of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 1,1,1,3,3,3-hexafluoropropan-2-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the alcohol, forming the alkoxide ion.
Nucleophilic Substitution: The alkoxide ion then attacks the bromine-substituted carbon on the pyridine ring, resulting in the formation of this compound
Chemical Reactions Analysis
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds
Scientific Research Applications
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the hexafluoropropan-2-yloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine can be compared with other bromopyridine derivatives:
2-Bromopyridine: A simpler compound with only a bromine substitution at the 2-position.
3-Bromopyridine: Similar to 2-bromopyridine but with the bromine atom at the 3-position, leading to different reactivity and applications.
2-Chloropyridine: A chlorine-substituted analogue that exhibits different reactivity due to the presence of chlorine instead of bromine.
These comparisons highlight the unique properties of this compound, particularly its steric hindrance and electronic effects due to the hexafluoropropan-2-yloxy group.
Properties
IUPAC Name |
2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6NO/c9-4-2-1-3-5(16-4)17-6(7(10,11)12)8(13,14)15/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLXQJYUDICHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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